molecular formula C9H13NOS B3100600 2,4,6-Trimethylbenzenesulfinamide CAS No. 137280-49-0

2,4,6-Trimethylbenzenesulfinamide

Cat. No. B3100600
M. Wt: 183.27 g/mol
InChI Key: TYGCVPMEMBXPSM-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfinamide is an organic compound with the molecular formula C9H13NOS . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2,4,6-Trimethylbenzenesulfinamide involves the use of tert-butanesulfinamide, 1-chloro-4-iodobenzene, Fe(NO3)3.9H2O, K3PO4, and CuO in N,N-dimethyl-formamide (DMF) under a nitrogen atmosphere . The mixture is stirred at 90°C until the substrate is completely consumed .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trimethylbenzenesulfinamide is 183.27 . The InChI code is 1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 .


Physical And Chemical Properties Analysis

2,4,6-Trimethylbenzenesulfinamide is a solid at room temperature .

Scientific Research Applications

Use in Chemistry

2,4,6-Trimethylbenzenesulfinamide is used in the field of chemistry . It has a molecular weight of 183.27 and its linear formula is C9H13NOS .

Method of Application

The most direct and reliable method for the asymmetric synthesis of diverse amine derivatives is the addition of an organometallic reagent across the C–N bond of an imine having a chiral N-sulfinyl auxiliary . Sulfinimines (N-sulfinylimines) provide a general solution to the problem of addition of organometallic reagents across the C–N bond of chiral imines because the sulfinyl group .

Results or Outcomes

Biological Evaluation

2,4,6-Trimethylbenzenesulfinamide has been evaluated for its biological activity .

Method of Application

New amidine and benzene sulfonamide derivatives were developed and structures of the new products were confirmed by elemental and spectral analysis .

Results or Outcomes

In vitro, developed compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains, namely, S. aureus, B. subtilis, and E. coli, and fungi, namely, A. flavus, A. parasiticus, and A. sp . The antibacterial and antifungal activities have been determined by measuring MIC values ( μ g/mL) and zone of inhibitions (mm) . Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .

Safety And Hazards

The safety information for 2,4,6-Trimethylbenzenesulfinamide includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCVPMEMBXPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzenesulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R TOKALA - Organic Syntheses, 2006 - cir.nii.ac.jp
Number of citations: 13 cir.nii.ac.jp
CK Savile, VP Magloire… - Journal of the American …, 2005 - ACS Publications
We report the first biocatalytic route to sulfinamides (R−S(O)−NH 2 ), whose sulfur stereocenter makes them important chiral auxiliaries for the asymmetric synthesis of amines. Subtilisin …
Number of citations: 52 pubs.acs.org
VP Magloire - 2001 - escholarship.mcgill.ca
Sulfinimines are important chiral auxiliaries for asymmetric synthesis of amines. Enantiopure sulfinimines can be prepared from the direct condensation of enantiopure sulfinamides with …
Number of citations: 6 escholarship.mcgill.ca
J Götz, MK Jackl, C Jindakun, AN Marziale, J André… - Science …, 2023 - science.org
The generation of attractive scaffolds for drug discovery efforts requires the expeditious synthesis of diverse analogues from readily available building blocks. This endeavor …
Number of citations: 6 www.science.org
EA Yildiz, S Tekin, D Erdener, A Karatay… - Journal of …, 2022 - Elsevier
In this work, synthesis, spectroscopic, density functional theory (DFT) and photophysical studies of the three conjugated benzenesulfonamide Schiff bases were reported. We also …
Number of citations: 7 www.sciencedirect.com
A Viso, R Fernandez de la Pradilla… - The Journal of …, 2012 - ACS Publications
The diastereoselective addition of lithiated vinyl sulfoxides to enantiopure sulfinimines provides direct access to a wide assortment of allylic sulfinamides in good yields and excellent …
Number of citations: 35 pubs.acs.org
Y Zhang, S Chitale, N Goyal, G Li, ZS Han… - The Journal of …, 2012 - ACS Publications
A process has been designed and demonstrated for the asymmetric synthesis of sulfinamides using quinine as auxiliary. A variety of chiral sulfinamides including N-alkyl sulfinamides …
Number of citations: 26 pubs.acs.org
LA Paquette - 2013 - books.google.com
There are a lot of books available about the chemistry and biology of sulfur. However, this is the first book with a compilation of all relevant Sulfur containing reagents. Synthetic chemists…
Number of citations: 19 books.google.com
H Harada, RK Thalji, RG Bergman… - The Journal of organic …, 2008 - ACS Publications
Highly enantioselective catalytic intramolecular ortho-alkylation of aromatic imines containing alkenyl groups tethered at the meta position relative to the imine directing group has been …
Number of citations: 147 pubs.acs.org
CK Savile - 2005 - escholarship.mcgill.ca
The X-ray crystal structure of the protease subtilisin shows its active site is on the surface. It binds substrate in an extended conformation and reacts only with soluble substrates. …
Number of citations: 5 escholarship.mcgill.ca

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